

Caflanone cannabis sativa flavonoid discovery

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Compound Focus: Caflanone

CAS No.: 199167-23-2

Cat. No.: S903833

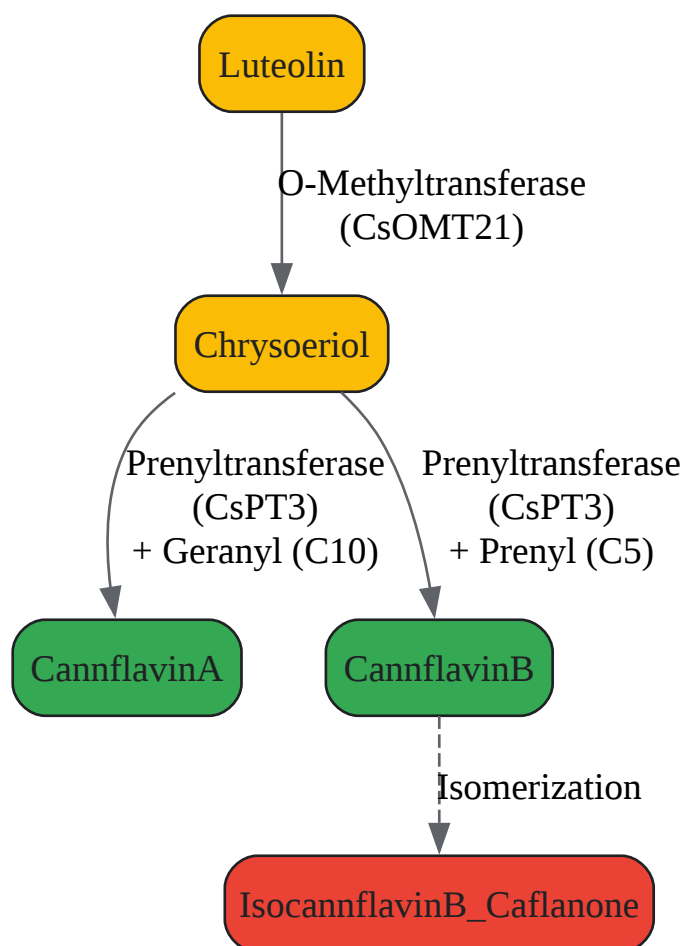
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Chemical Profile and Discovery

Caflanone is a **synthetic 8-prenylated isomer of cannflavin B**, a flavonoid originally identified in *Cannabis sativa* [1]. Although cannflavins A and B are naturally occurring in cannabis, **caflanone** was derived from an endemic strain found in Jamaica and is now available through proprietary synthesis for clinical studies [2]. Its molecular structure includes the classic flavonoid C6–C3–C6 ring system, with distinct prenyl side chains that enhance its lipophilicity and bioactivity [3] [4].

Biosynthesis and Analytical Assessment

The biosynthesis of cannflavins, the precursors to compounds like **caflanone**, occurs in the glandular trichomes of cannabis and branches from the general flavonoid pathway [1] [5]. The identified pathway is as follows:



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*Biosynthetic pathway of cannflavins A, B, and the synthetic derivative **caflanone** in *C. sativa*.*

For the quantitative analysis of cannflavins, a validated **HPLC-UV/PDA method** provides a reliable protocol [3].

- **Instrumentation:** HPLC system with a photodiode array (PDA) detector, using a Phenomenex Luna C18 (150 × 4.6 mm, 3 μm) column.
- **Mobile Phase:** Isocratic elution with acetonitrile and water (65:35, v/v), both containing 0.1% formic acid.
- **Flow Rate:** 1 mL/min.
- **Detection Wavelength:** 342.4 nm.
- **Method Validation:** The method is linear in the range of 5–500 ppm ($R^2 > 0.99$), with intra-day and inter-day precision (% RSD) ≤ 5.29%, and recovery rates between 82% and 98% [3].

Pharmacological Activities and Mechanisms

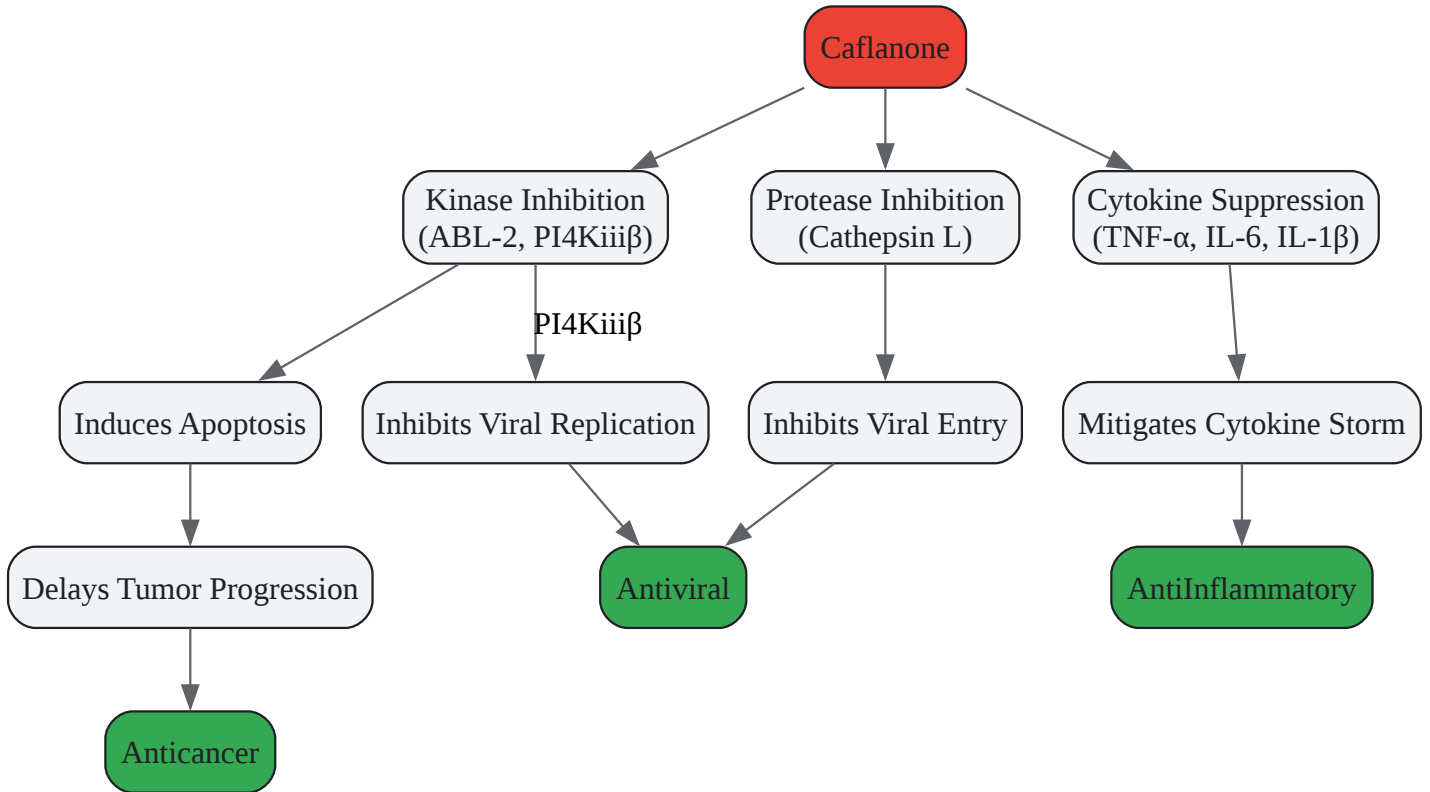
Caflanone exhibits promising bioactivities, with pre-clinical data indicating potent effects in anti-inflammatory, neuroprotective, and notably, anti-cancer applications. The table below summarizes key quantitative findings from in vitro studies:

Bioactivity / Target	Experimental Model / Assay	Result (EC ₅₀ / IC ₅₀)	Significance / Proposed Mechanism
Anti-inflammatory [1]	In vitro enzyme assay	N/A	Inhibits microsomal PGE2 synthase-1 and 5-lipoxygenase; ~30x more potent than aspirin in inhibiting PGE2 in human rheumatoid cells.
Anti-cancer (Pancreatic) [1] [2]	Murine pancreatic cancer models (Panc-02, KPC)	N/A	Increased apoptosis; delayed local & metastatic tumor progression; increased survival. Mechanism under investigation.
Anti-cancer (Pancreatic) [4]	Hotspot kinase profiling assay	ABL-2: 0.27 μ M	Inhibits kinase involved in cancer cell proliferation and survival.
Anti-cancer (Pancreatic) [4]	Hotspot kinase profiling assay	PI4Kiiiβ: 0.136 μ M	Inhibits kinase implicated in viral replication and cancer signaling.
Anti-viral (COVID-19 Potential) [4]	In vitro, hCov-OC43 beta virus	0.42 μM	Demonstrates direct antiviral activity against a human coronavirus.
Anti-viral (COVID-19 Potential) [4]	In vitro enzyme assay	Cathepsin L: 3.28 μ M	Inhibits host protease used by SARS-CoV-2 for cell entry.

| **Cytokine Storm Inhibition** [4] | LPS-stimulated human PBMC cells | **TNF- α :** 8.7 μ M **IL-6:** 9.1 μ M | Suppresses key pro-inflammatory cytokines, potentially mitigating severe inflammation. |

Caflanone's action is **multi-modal**, meaning it acts on several disparate targets simultaneously. The following diagram illustrates its proposed mechanism of action in the context of pancreatic cancer and viral

infection:



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Proposed multi-modal mechanism of action for **caflanone** (FBL-03G) based on in vitro data.

Drug Development Status

Caflanone's transition into clinical development is evidenced by a significant regulatory milestone. The U.S. FDA granted **Orphan Drug Designation to Caflanone (FBL-03G) for the treatment of pancreatic cancer in September 2019** [2]. This designation provides development incentives such as tax credits, waiver of certain fees, and, upon approval, seven years of market exclusivity.

The drug development program utilizes a **nanoparticle drone delivery technology** developed in collaboration with Harvard Medical School, designed to enhance targeting and therapeutic payload delivery

to tumors [4] [2]. Flavocure Biotech, the developer, has indicated that IND-enabling studies are complete and that human clinical trials for pancreatic cancer were anticipated to commence in the coming months from the October 2019 announcement [2].

Conclusion

Caflanone represents a compelling non-cannabinoid phytochemical derived from *Cannabis sativa* with a well-defined biosynthesis pathway and a robust, multi-modal mechanism of action against specific cancers and inflammatory processes. Its progression, supported by orphan drug designation and a novel delivery system, highlights its potential as a promising therapeutic agent. Further clinical validation will be essential to fully ascertain its efficacy and safety in humans.

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